1H-Benzimidazole-2-methanol

Catalog No.
S749883
CAS No.
4856-97-7
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-2-methanol

CAS Number

4856-97-7

Product Name

1H-Benzimidazole-2-methanol

IUPAC Name

1H-benzimidazol-2-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)

InChI Key

IAJLTMBBAVVMQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CO

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CO

1H-Benzimidazole-2-methanol is a chemical compound with the formula C8H8N2O. It is a white to slightly yellow solid that is soluble in water and various organic solvents []. While the full range of its applications is still under investigation, current scientific research suggests potential in several areas:

Medicinal Chemistry

1H-Benzimidazole-2-methanol has been identified as a potential scaffold for the development of new drugs due to the presence of the benzimidazole ring, which is a core structure found in many biologically active molecules []. Studies have shown that it exhibits various bioactivities, including:

  • Antibacterial activity: 1H-Benzimidazole-2-methanol has been shown to be effective against a broad spectrum of bacteria, including some strains resistant to conventional antibiotics [].
  • Antiprotozoal activity: Research suggests that it may be effective against parasitic protozoa, such as those causing Leishmaniasis [].
  • Antiviral activity: Studies have shown potential antiviral activity against influenza A and B viruses [].

Molecular Structure Analysis

The key feature of 1H-Benzimidazole-2-methanol is the benzimidazole ring. This five-membered heterocyclic aromatic ring system consists of two nitrogen atoms and three carbon atoms. The presence of the nitrogen atoms grants aromatic character to the ring, making it stable and relatively unreactive. The methanol group (CH3OH) attached at the C2 position introduces a hydroxyl (-OH) functionality, potentially making the molecule more hydrophilic (water-loving) compared to unsubstituted benzimidazole.


Chemical Reactions Analysis

  • Nucleophilic substitution

    The relatively electron-rich aromatic ring of benzimidazole can undergo nucleophilic substitution reactions, where a nucleophile (electron-donating species) replaces another atom or group on the ring. The specific reaction would depend on the strength of the nucleophile and the reaction conditions.

  • Esterification

    The hydroxyl group of the methanol moiety can potentially react with carboxylic acids to form esters, which are a class of organic compounds with various applications.

  • Oxidation

    Under specific conditions, the methanol group might be susceptible to oxidation, potentially leading to the formation of a carboxylic acid group (-COOH).


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the hydroxyl group.
  • Melting point: Expected to be moderately high due to the aromatic ring and hydrogen bonding potential of the hydroxyl group.
  • Boiling point: Likely high due to the combined effects of the aromatic ring and the hydroxyl group.
  • Solubility: Potentially soluble in some organic solvents due to the aromatic ring and may exhibit some solubility in water due to the hydroxyl group.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4856-97-7

Wikipedia

2-hydroxymethyl-benzoimidazole

Dates

Modify: 2023-08-15

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